molecular formula C21H19NO4 B12121479 4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one

4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one

Cat. No.: B12121479
M. Wt: 349.4 g/mol
InChI Key: JUTXZDAOFOHLJW-UHFFFAOYSA-N
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Description

4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-(2-methylindolinyl)-2-oxoethoxy derivatives. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with epichlorohydrin in the presence of potassium carbonate under reflux conditions . This reaction yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which is further reacted with 2-methylindolin-2-one to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarin derivatives .

Scientific Research Applications

4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholine esterase, which is involved in neurodegenerative diseases like Alzheimer’s . It also exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one stands out due to its unique structure, which combines the coumarin and indolinone moieties. This structural combination enhances its biological activities and makes it a versatile compound for various research applications .

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

4-methyl-7-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C21H19NO4/c1-13-9-21(24)26-19-11-16(7-8-17(13)19)25-12-20(23)22-14(2)10-15-5-3-4-6-18(15)22/h3-9,11,14H,10,12H2,1-2H3

InChI Key

JUTXZDAOFOHLJW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C

Origin of Product

United States

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